molecular formula C18H18N2OS2 B2752998 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole CAS No. 1706299-28-6

2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole

Cat. No.: B2752998
CAS No.: 1706299-28-6
M. Wt: 342.48
InChI Key: VNXLUKRGQJNXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole (CAS 1706299-28-6) is a synthetic hybrid compound of significant interest in medicinal chemistry, combining an indole scaffold and a 1,4-thiazepane ring substituted with a thiophene moiety . The indole nucleus is a privileged structure in drug discovery, known to confer diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties, making it a common pharmacophore in clinically relevant molecules and natural products . Similarly, the thiophene ring is a biologically important heterocycle frequently found in compounds with antimicrobial, anti-inflammatory, and antitumor activities . This molecular architecture positions the compound as a valuable building block for constructing combinatorial libraries and conducting structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocycles or as a probe for investigating novel therapeutic targets, particularly in oncology and infectious disease research . The compound has a molecular formula of C18H18N2OS2 and a molecular weight of 342.48 g/mol . For research use only. Not for human or veterinary use or diagnostic applications.

Properties

IUPAC Name

1H-indol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLUKRGQJNXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the indole and thiophene precursors, followed by the formation of the thiazepane ring through cyclization reactions. The final step would involve the coupling of these components under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and structural profiles of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can be contextualized against related indole- and thiophene-containing derivatives, as summarized below:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name/Structure Core Structure Key Substituents Biological Activity (IC₅₀/GI₅₀) Mechanism of Action Reference
This compound Indole + Thiophene + Thiazepane 1,4-Thiazepane carbonyl linkage Data not available Hypothesized: DNA interaction, miRNA regulation
(methylene)bis(2-(thiophen-2-yl)-1H-indole) Bis-indole + Thiophene Methylene bridge IC₅₀: 7.1–11.9 μM (HCT-116 cells) S/G2-M phase arrest; ↑ miR-30C, ↓ IL-6/C-Myc
Benzo[b]thiophene acrylonitrile derivatives Benzothiophene + Acrylonitrile 3,4-Dimethoxy/trimethoxyphenyl groups GI₅₀: <10–>100 nM (NCI-60 panel) Overcomes P-gp resistance; tubulin binding
3-Formyl-1H-indole-2-carboxylate derivatives Indole + Thiazole Thiazole-5-ylidene methyl groups Anticancer activity unspecified DNA alkylation or synthesis inhibition

Key Observations

Structural Flexibility vs. Rigidity: The thiazepane ring in the target compound introduces conformational flexibility, which may improve target engagement compared to rigid bis-indole derivatives (e.g., (methylene)bis(2-(thiophen-2-yl)-1H-indole)) . In contrast, benzothiophene acrylonitrile derivatives (e.g., compound 31) employ planar acrylonitrile groups for enhanced tubulin binding, achieving sub-nanomolar potency .

Biological Activity :

  • Bis-indole derivatives exhibit moderate cytotoxicity (IC₅₀: 7–12 μM), while benzothiophene acrylonitriles show superior potency (GI₅₀: <10 nM), highlighting the impact of core structure on efficacy .
  • The thiazepane-linked compound’s mechanism may resemble bis-indoles (e.g., miRNA regulation) but could differ due to its unique substituent .

Resistance Mechanisms :

  • Benzothiophene acrylonitrile derivatives circumvent P-glycoprotein-mediated resistance, a significant advantage over traditional chemotherapeutics . The thiazepane group’s role in efflux pump inhibition remains unexplored but warrants investigation.

Synthetic Accessibility :

  • Bis-indole derivatives are synthesized in high yields (77%) using SSA catalysis, whereas benzothiophene acrylonitriles require multi-step protocols . The target compound’s synthesis may face challenges due to the thiazepane ring’s stereochemical complexity.

Biological Activity

The compound 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is part of a class of heteroaryl-fused thiazepane derivatives. Its unique structure, which combines an indole ring with a thiazepane moiety, suggests potential biological activities that could be leveraged in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • Indole Ring : Known for a variety of bioactivities including anticancer and antimicrobial properties.
  • Thiazepane Ring : Imparts unique reactivity and biological interactions due to its heterocyclic nature.
  • Carbonyl Group : Enhances the compound's ability to interact with biological targets.

Biological Activities

Research indicates that compounds containing indole and thiazepane structures exhibit a range of biological activities:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that indole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and enhancing caspase activity .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
7fHCT1166.76Apoptosis induction via caspase activation
7fA549193.93Cell cycle arrest at G1/S phase

Antimicrobial Activity

Indoles are also noted for their antimicrobial properties. The presence of the thiophene moiety may enhance these effects due to its electronic properties, which can influence the interaction with microbial targets. Preliminary studies suggest that similar compounds exhibit significant antibacterial activity against various strains.

Anti-inflammatory Activity

The thiazepane component has been associated with anti-inflammatory effects. Research indicates that thiazepane derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanisms by which this compound exerts its biological effects include:

  • Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in cancer cell lines treated with similar indole derivatives.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at specific phases, particularly G1/S, which is crucial for halting cancer cell proliferation.
  • Inhibition of Signaling Pathways : Compounds in this class may inhibit key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential of indole and thiazepane derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against colorectal carcinoma cells (HCT116), with an IC50 value significantly lower than traditional chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing notable inhibition zones indicative of strong antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole?

  • Methodology : Synthesis involves multi-step reactions, including thiazepane ring formation, functionalization of the thiophen-2-yl group, and coupling with the indole moiety. Key challenges include controlling regioselectivity during ring closure and optimizing coupling reactions.

  • Critical Steps :

Thiazepane Ring Formation : Requires precise temperature control (e.g., reflux conditions) and catalysts like BF₃·Et₂O for cyclization .

Coupling Reactions : Use of activating agents (e.g., HATU or DCC) for amide bond formation between the thiazepane and indole units .

  • Purification : Chromatography (silica gel or HPLC) or recrystallization is essential to isolate high-purity products (>95% by NMR) .

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Assign peaks for the thiophen-2-yl (δ 6.8–7.2 ppm), thiazepane (δ 2.5–4.0 ppm), and indole (δ 7.5–8.5 ppm) groups. Cross-verify with DEPT-135 and 2D experiments (COSY, HSQC) .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

X-ray Crystallography : Resolve stereochemistry of the thiazepane ring and confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

Derivative Synthesis : Modify substituents on the thiophen-2-yl (e.g., halogenation) or indole (e.g., N-alkylation) to probe electronic and steric effects .

Pharmacological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition, receptor binding) and correlate activity with structural features. For example:

  • Replace the thiophen-2-yl with 2-chlorophenyl to assess hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance metabolic stability .
    • Data Interpretation : Use computational tools (e.g., molecular docking) to rationalize SAR trends .

Q. How should researchers address contradictory data in biological activity assays?

  • Case Example : A study reports anti-inflammatory activity (IC₅₀ = 5 µM), while another finds no effect at 10 µM.

  • Resolution Strategies :

Assay Validation : Confirm compound integrity (HPLC purity) and solubility in assay media .

Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify false negatives .

Target Selectivity : Screen against off-target receptors/enzymes to rule out nonspecific effects .

Q. What methods are recommended to study the compound’s stability under physiological conditions?

  • Experimental Design :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .

Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism .

Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation using TLC or LC-MS .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Stepwise Methodology :

Target Identification : Perform affinity chromatography or thermal shift assays to identify binding proteins .

Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling pathways (e.g., NF-κB, MAPK) .

In Silico Modeling : Predict binding modes to targets like COX-2 or 5-LOX using molecular dynamics simulations .

Contradictory Evidence Analysis

  • Example Conflict : reports antimicrobial activity (MIC = 2 µg/mL), while shows no activity at 10 µg/mL.
    • Possible Explanations :

Strain Variability : Tested microbial strains may differ in membrane permeability or efflux pump expression .

Compound Aggregation : Use dynamic light scattering (DLS) to check for nanoaggregates, which can cause false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.